molecular formula C24H47NO2 B12513933 N-(2-hydroxyethyl)docos-13-enamide

N-(2-hydroxyethyl)docos-13-enamide

Cat. No.: B12513933
M. Wt: 381.6 g/mol
InChI Key: UGYSMGXRWBTMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Discovery and Characterization

The scientific journey of NAEs began with the discovery of anandamide (B1667382) in the early 1990s. nih.gov This discovery spurred interest in other long-chain fatty acid ethanolamides. Long-chain NAEs and their precursors are now recognized as widespread, though minor, components of animal cells, tissues, and bodily fluids. nih.gov Their levels are carefully regulated and can increase in response to cellular injury. nih.gov

The synthesis of N-(2-hydroxyethyl)docos-13-enamide can be achieved by the condensation of erucic acid and ethanolamine (B43304). chemsrc.com The characterization of this and other NAEs has been greatly advanced by the development of sophisticated analytical techniques, particularly targeted lipidomics using mass spectrometry. These methods allow for the precise identification and quantification of numerous NAEs and their precursor molecules in biological samples.

The Wider Importance of Long-Chain N-Acylethanolamines

Long-chain N-acylethanolamines, including both saturated and unsaturated forms, represent the majority of cellular NAEs. nih.gov While polyunsaturated NAEs like anandamide are known for their interaction with cannabinoid receptors, the more abundant saturated and monounsaturated NAEs have distinct biological roles. nih.govnih.gov

These molecules are involved in a range of physiological processes. For instance, N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) have demonstrated anti-inflammatory and appetite-suppressing effects. nih.govnih.gov N-stearoylethanolamine (SEA) has been shown to have pro-apoptotic (cell death-promoting) activity, independent of cannabinoid and vanilloid receptors. wikipedia.org Furthermore, N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is involved in the development of nerve cells. nih.gov

The diverse functions of long-chain NAEs highlight their importance as a class of signaling molecules. The generation and metabolism of these compounds may constitute a novel signaling system that is independent of the cannabinoid receptors and may be related to other lipid-based signaling pathways, such as those involving ceramides. nih.gov

Data on N-Acylethanolamines

To better understand the context of this compound, the following table provides an overview of several key N-Acylethanolamines.

NAE NameAbbreviationPrecursor Fatty Acid
N-PalmitoylethanolaminePEAPalmitic acid
N-StearoylethanolamineSEAStearic acid
N-OleoylethanolamineOEAOleic acid
N-ArachidonoylethanolamineAEA (Anandamide)Arachidonic acid
This compound-Erucic acid
N-DocosahexaenoylethanolamineDHEA (Synaptamide)Docosahexaenoic acid

Properties

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)docos-13-enamide

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)

InChI Key

UGYSMGXRWBTMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Enzymatic Generation

Identification of Precursor Molecules in Biological Systems

The synthesis of N-(2-hydroxyethyl)docos-13-enamide begins with the mobilization of two primary precursor molecules from cellular membranes: Erucic acid ((13Z)-docos-13-enoic acid) and phosphatidylethanolamine (B1630911) (PE) .

Erucic acid, a C22:1 monounsaturated omega-9 fatty acid, is not typically synthesized de novo in mammals but is obtained from dietary sources. Once incorporated into the body, it is esterified into various complex lipids, including membrane phospholipids (B1166683) like phosphatidylcholine (PC).

The core pathway proceeds through an intermediate phospholipid, N-erucoyl-phosphatidylethanolamine (NAPE) . This intermediate is formed by the transfer of the erucoyl group from a donor phospholipid, such as erucoyl-containing phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). researchgate.net Therefore, the direct precursors for the key enzymatic steps are an erucoyl-containing phospholipid and phosphatidylethanolamine. nih.gov

Precursor MoleculeRole in Biosynthesis
Erucic Acid ((13Z)-docos-13-enoic acid)Provides the C22:1 acyl chain for the final amide.
Phosphatidylethanolamine (PE)Provides the ethanolamine (B43304) head group that becomes N-acylated. researchgate.net
N-Erucoyl-phosphatidylethanolamine (NAPE)The direct phospholipid precursor hydrolyzed to form the final product. wikipedia.org

Characterization of N-Acyltransferase Enzymes Involved in this compound Formation

The initial and rate-limiting step in the biosynthesis of this compound is the formation of its precursor, N-erucoyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferase (NAT) enzymes, which transfer the erucoyl acyl chain from a donor phospholipid to the nitrogen atom of PE. nih.govnih.gov

Two main classes of enzymes have been identified to possess this N-acyltransferase activity:

Ca²⁺-dependent N-acyltransferase: This activity is primarily attributed to a specific isoform of cytosolic phospholipase A2, cPLA2ε . nih.govfao.org Its activation is dependent on the presence of calcium ions.

Ca²⁺-independent N-acyltransferases: This group comprises the phospholipase A and acyltransferase (PLAAT) family of enzymes (PLAAT-1 to 5). nih.govfao.org These enzymes can catalyze the N-acylation of PE without the requirement for calcium.

Following the synthesis of NAPE, the final product, this compound, is released through the action of a specific phosphodiesterase. The key enzyme in this step is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . wikipedia.orguniprot.org NAPE-PLD catalyzes the hydrolysis of the glycerophosphate bond in NAPE, releasing the free NAE and phosphatidic acid. uniprot.org While NAPE-PLD is a major pathway, studies in knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways that can also generate NAEs from NAPE, involving enzymes such as α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterase-1 (GDE1). nih.govwikipedia.org

EnzymeAbbreviationFunctionCofactors/Regulators
Cytosolic Phospholipase A2 εcPLA2εCa²⁺-dependent transfer of the erucoyl group to PE to form NAPE. nih.govCa²⁺
Phospholipase A and AcyltransferasePLAATCa²⁺-independent transfer of the erucoyl group to PE to form NAPE. fao.org-
N-Acylphosphatidylethanolamine-hydrolyzing Phospholipase DNAPE-PLDHydrolyzes NAPE to release this compound. wikipedia.orgZn²⁺, Bile Acids wikipedia.orgwikipedia.org

Mechanistic Studies of Amide Bond Formation

The crucial amide bond that defines this compound is formed during the initial step of the biosynthetic pathway, not at the final release stage. The mechanism is a transacylation reaction catalyzed by N-acyltransferase enzymes (cPLA2ε or PLAATs). nih.gov

In this reaction, the enzyme facilitates the transfer of an acyl group (erucoyl) from the sn-1 position of a donor phospholipid (e.g., phosphatidylcholine) directly to the primary amine of the ethanolamine headgroup of a phosphatidylethanolamine (PE) molecule. researchgate.net This process forms a stable amide linkage, resulting in the N-acylated phospholipid intermediate, NAPE.

The subsequent step, catalyzed by NAPE-PLD, is not an amide bond formation but a hydrolysis reaction. NAPE-PLD is a metalloenzyme belonging to the β-lactamase fold family that utilizes a binuclear zinc center in its active site. wikipedia.org It cleaves the phosphodiester bond between the phosphate (B84403) and the ethanolamine moiety of NAPE, releasing the N-acylated ethanolamine product and phosphatidic acid. uniprot.org

Cellular and Subcellular Localization of Biosynthetic Machinery

The enzymes responsible for the synthesis of NAEs are strategically located within the cell to access their membrane-bound substrates. NAPE-PLD, a key enzyme for the production of saturated and monounsaturated NAEs, is an integral membrane protein. wikipedia.org

Immunohistochemical studies and protein atlases have provided insights into its subcellular distribution:

Axonal Processes: In the nervous system, NAPE-PLD expression is notably high in the axons of specific neurons, such as the mossy fibers of the hippocampus. nih.gov This localization suggests a role for NAEs in anterograde synaptic signaling. nih.gov

Cytosol and Organelle Membranes: Other data indicate that NAPE-PLD is localized to the cytosol and is associated with various cellular membranes, including the Golgi apparatus, early endosomes, and the nuclear envelope. proteinatlas.orguniprot.org This widespread distribution allows for the synthesis of NAEs in multiple cellular compartments, likely for distinct signaling purposes.

The N-acyltransferases (cPLA2ε and PLAATs) are also membrane-associated proteins, enabling them to act on their phospholipid substrates within the cellular membranes.

Regulation of this compound Biosynthesis in Response to Physiological Cues

The biosynthesis of this compound is a tightly controlled process, ensuring that this signaling lipid is produced on demand rather than being stored. oup.com Regulation occurs at several levels in response to various physiological and pathological stimuli, such as cellular injury or inflammation. nih.gov

Key regulatory mechanisms include:

Substrate Availability: The concentration of precursors, particularly the availability of erucoyl-containing phospholipids in cellular membranes, can be a limiting factor for the synthesis.

Enzyme Expression and Activity: The expression levels of the biosynthetic enzymes (N-acyltransferases and NAPE-PLD) are a critical point of control. For instance, cellular stress can upregulate the machinery needed for NAE production.

Allosteric Regulation: The activity of NAPE-PLD can be modulated by other molecules. It is activated by divalent cations like Zn²⁺, which are essential for its catalytic activity. wikipedia.org Furthermore, bile acids have been shown to bind to NAPE-PLD and enhance its catalytic efficiency, suggesting a link between lipid digestion/signaling and NAE biosynthesis. wikipedia.org The local concentrations of these activators can thus fine-tune the rate of NAE synthesis. oup.com

Analysis of Metabolic Degradation and Inactivation Mechanisms

Enzymatic Hydrolysis: Role of Fatty Acid Amide Hydrolase (FAAH) and Other Amide Hydrolases

The primary route for the inactivation of N-acylethanolamines, including likely N-(2-hydroxyethyl)docos-13-enamide, is through enzymatic hydrolysis, which cleaves the amide bond to yield the corresponding fatty acid and ethanolamine (B43304). Two principal enzymes, fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), are central to this process. nih.gov

In humans, a second isoform, FAAH-2 , has been identified. nih.gov FAAH-2 shares about 20% sequence identity with FAAH-1 and also hydrolyzes primary fatty acid amides. However, FAAH-1 demonstrates significantly higher activity towards N-acylethanolamines like anandamide (B1667382). nih.gov The specific activity of FAAH-2 towards very-long-chain monounsaturated NAEs such as this compound has yet to be fully characterized.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another key hydrolase involved in NAE degradation. nih.gov Unlike FAAH, NAAA is a lysosomal enzyme with an acidic pH optimum (around 4.5-5.0). wikipedia.orgnih.gov This localization suggests that NAAA may be involved in the degradation of NAEs within the lysosomal compartment. NAAA displays a different substrate preference compared to FAAH, showing higher activity towards N-palmitoylethanolamine. wikipedia.org Its role in the hydrolysis of very-long-chain NAEs like this compound is an area requiring further investigation.

The table below summarizes the key characteristics of the primary amide hydrolases involved in NAE metabolism.

EnzymeCellular LocationOptimal pHPrimary Substrates (Examples)
FAAH-1 Endoplasmic ReticulumNeutral/AlkalineAnandamide, Oleoylethanolamide
FAAH-2 Endoplasmic ReticulumNeutral/AlkalinePrimary fatty acid amides
NAAA LysosomesAcidic (4.5-5.0)Palmitoylethanolamine

Oxidative Metabolism and Cytochrome P450-Mediated Pathways

In addition to hydrolysis, oxidative metabolism represents another potential pathway for the inactivation of fatty acid derivatives. The cytochrome P450 (CYP) superfamily of enzymes are major catalysts in the oxidation of both xenobiotics and endogenous compounds, including fatty acids. nih.gov

While direct evidence for the CYP-mediated metabolism of this compound is currently lacking, studies on other long-chain fatty acids provide a basis for inferring potential pathways. Human CYP2E1, for instance, is known to oxidize fatty acids with chain lengths up to C20. nih.gov The metabolism of polyunsaturated fatty acids by CYP enzymes can lead to the formation of hydroxylated or epoxidized metabolites. nih.gov

Given the structure of this compound, with its long carbon chain and a double bond at the 13th position, it is plausible that it could be a substrate for certain CYP isoforms. Potential oxidative reactions could include hydroxylation at various positions along the acyl chain or epoxidation at the site of the double bond. Such modifications would increase the polarity of the molecule, facilitating its further metabolism and excretion. However, specific studies are needed to confirm these hypothetical pathways and to identify the particular CYP enzymes involved.

Identification and Characterization of Specific Enzymes Governing Catabolism

The primary enzymes identified to govern the catabolism of NAEs are FAAH-1, FAAH-2, and NAAA. nih.govnih.gov The characterization of these enzymes has largely relied on studies using more common NAEs such as anandamide, palmitoylethanolamine, and oleoylethanolamide.

FAAH-1 has been extensively studied, and its structure has been elucidated, revealing a hydrophobic acyl chain-binding channel that accommodates the fatty acid portion of its substrates. nih.gov This structural feature suggests that it can likely bind a range of fatty acid amides, including those with long acyl chains.

The discovery of FAAH-2 in primates, but not in rodents, highlights species-specific differences in NAE metabolism. nih.gov Its distinct, yet overlapping, tissue distribution with FAAH-1 suggests a collaborative role in regulating fatty acid amide signaling. nih.gov

NAAA's distinct acidic pH optimum and lysosomal localization point to a specialized role in NAE degradation, potentially under specific physiological or pathological conditions where lysosomal activity is prominent. wikipedia.orgnih.gov

While these enzymes are established as key players in NAE catabolism, their specific kinetic parameters (Km and Vmax) for this compound have not been determined. Such studies would be crucial for a precise understanding of its metabolic fate.

Metabolic Flux Analysis in In Vitro and Model Organism Systems

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. This approach has been applied to study the metabolism of various lipids, but specific data on the metabolic flux of this compound is not available in the current scientific literature.

In vitro studies using cell lines or purified enzymes would be instrumental in determining the rate of hydrolysis of this compound by FAAH and NAAA. Such experiments could involve incubating the compound with the enzymes and measuring the formation of the product, erucic acid, over time.

Regulation of this compound Degradation

The degradation of NAEs is a regulated process, influenced by various factors at the genetic and protein levels. The expression and activity of FAAH and NAAA can be modulated by cellular conditions and signaling molecules.

For instance, the expression of NAAA has been shown to be regulated in different tissues, with the highest levels in humans found in the liver. wikipedia.org The activity of NAAA can also be stimulated by certain endogenous molecules. nih.gov

The regulation of FAAH is also complex. Genetic or pharmacological inactivation of FAAH leads to an increase in the levels of its substrates. nih.gov However, it does not appear to trigger a compensatory upregulation of NAAA expression. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action

Interaction with Specific Receptor Systems (e.g., G-protein Coupled Receptors, Nuclear Receptors) in Non-Clinical Models

Direct evidence detailing the binding affinities and activation profiles of N-(2-hydroxyethyl)docos-13-enamide at specific receptor sites is not yet available in the public domain. However, the broader family of N-acylethanolamines (NAEs) is well-documented to interact with a variety of receptor systems, suggesting potential targets for this compound. researchgate.netnih.govnih.gov

NAEs are known to be a diverse class of signaling lipids that can engage with several G-protein coupled receptors (GPCRs) and nuclear receptors. researchgate.net Key among these are the cannabinoid receptors (CB1 and CB2), the orphan G-protein coupled receptor 55 (GPR55), GPR110, GPR119, the transient receptor potential vanilloid type 1 (TRPV1) ion channel, and peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. researchgate.netnih.gov

Given its structural resemblance to other NAEs, it is hypothesized that this compound may exhibit affinity for one or more of these receptors. The length and degree of unsaturation of the acyl chain are critical determinants of receptor selectivity and potency within the NAE family. For instance, the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) displays affinity for CB1 and CB2 receptors, while N-oleoylethanolamide (OEA) is a potent agonist of PPARα. researchgate.netnih.gov Further research employing receptor binding assays and functional studies is necessary to elucidate the specific receptor interaction profile of this compound.

Modulation of Intracellular Signaling Cascades (e.g., cAMP, Ca2+ pathways, kinase activities) in Cellular Assays

Specific studies on the modulation of intracellular signaling cascades by this compound are currently lacking. However, based on the known mechanisms of related NAEs, several potential pathways can be postulated.

Activation of GPCRs by NAEs typically leads to the modulation of adenylyl cyclase activity, which in turn alters intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net For example, activation of CB1 receptors often leads to the inhibition of adenylyl cyclase, decreasing cAMP levels. Conversely, activation of other GPCRs can stimulate this pathway.

Furthermore, signaling through various NAE receptors, including TRPV1 and certain GPCRs, can lead to the mobilization of intracellular calcium (Ca2+). researchgate.net This increase in cytosolic Ca2+ can then trigger a wide array of cellular responses by activating calcium-dependent enzymes and transcription factors.

The activity of various protein kinases is also a common downstream target of NAE signaling. Kinases play a pivotal role in amplifying and diversifying intracellular signals, and their modulation can impact numerous cellular processes. However, the specific kinase pathways affected by this compound remain to be investigated.

Effects on Membrane Dynamics and Lipid Bilayer Properties

There is currently no direct experimental data on the effects of this compound on membrane dynamics and lipid bilayer properties. As an amphipathic molecule with a long acyl chain, it is plausible that it could intercalate into cellular membranes, potentially altering their physical properties such as fluidity, thickness, and curvature. The parent amide, erucamide, is known to migrate to the surface of polymers, forming layers that can affect surface properties, a behavior driven by its molecular structure. While this is in a non-biological context, it highlights the surface-active nature of such long-chain amides. The extent to which this compound integrates into and influences the complex environment of a biological membrane requires dedicated biophysical studies.

Influence on Cellular Processes (e.g., lipid metabolism, cellular growth, inflammatory responses) in Research Models

The most direct evidence for the biological activity of this compound comes from a vendor description of its synonym, N-(2-hydroxyethyl)erucamide, which states that it exhibits "inhibitory effects on pro-inflammatory mediators". cymitquimica.com This suggests a potential role for the compound in modulating inflammatory responses, a common feature of many NAEs. For instance, N-palmitoylethanolamide (PEA) is well-known for its anti-inflammatory properties. nih.gov

The influence of NAEs on lipid metabolism is another area of active research. Some NAEs, like OEA, are known to regulate feeding behavior and fat metabolism through the activation of PPARα. nih.gov A recent patent filing for a combination therapy including NAEs for weight loss and fatty liver disease further points to the potential involvement of this class of compounds in metabolic regulation.

Comparative Mechanistic Profiling with Other N-Acylethanolamines

A comparative analysis of this compound with other NAEs is crucial for predicting its likely biological functions. The mechanisms of action of several NAEs have been extensively studied, providing a basis for this comparison.

Table 1: Comparative Mechanistic Overview of Selected N-Acylethanolamines

Compound NameKey Receptor TargetsPrimary Cellular Effects
This compound Hypothesized: Potentially interacts with GPCRs (e.g., CB1, CB2, GPR55) and/or nuclear receptors (e.g., PPARs).Observed: Inhibitory effects on pro-inflammatory mediators. cymitquimica.com Hypothesized: Modulation of lipid metabolism and cellular growth.
Anandamide (AEA) CB1, CB2, TRPV1Neuromodulation, pain perception, appetite regulation, anti-proliferative effects. researchgate.netnih.gov
N-Palmitoylethanolamide (PEA) PPARα, GPR55 (indirectly modulates CB and TRPV1 receptors)Anti-inflammatory, analgesic. nih.gov
N-Oleoylethanolamide (OEA) PPARα, GPR119, TRPV1Satiety signaling, regulation of fat metabolism. researchgate.netnih.gov

As shown in the table, the bioactivity of NAEs is highly dependent on the structure of their fatty acyl chain. Anandamide, with its arachidonic acid backbone, is a key player in the endocannabinoid system. PEA and OEA, with their saturated and monounsaturated C16 and C18 chains respectively, have distinct roles in inflammation and metabolism.

This compound, with its long C22 monounsaturated erucic acid-derived chain, is structurally distinct from these more commonly studied NAEs. This unique structure suggests that it may have a novel pharmacological profile, potentially with different receptor affinities and downstream effects. Its reported anti-inflammatory action aligns with the general properties of many NAEs, but the specific pathways it utilizes are likely to be unique. Future research should focus on direct, head-to-head comparative studies to precisely position this compound within the complex signaling network of N-acylethanolamines.

Structure Activity Relationship Sar Studies and Analog Development for Research Purposes

Impact of Acyl Chain Length and Saturation on Biological Activity

The acyl chain, the long hydrocarbon tail of NAEs, is a primary determinant of their biological activity. Research has shown that both the length and the degree of saturation of this chain significantly influence how these molecules are metabolized and how they interact with their protein targets. tandfonline.comnih.gov

The enzyme N-acylethanolamine acid amidase (NAAA), a key hydrolase responsible for the degradation of saturated and monounsaturated NAEs, exhibits a strong preference for specific acyl chain lengths. tandfonline.comtandfonline.com Studies on a range of fatty acid ethanolamides (FAEs) have demonstrated that the catalytic efficiency of NAAA is highly dependent on the length of the fatty acyl chain. tandfonline.comtandfonline.com For instance, the enzyme shows maximal catalytic efficiency for N-palmitoylethanolamide (PEA), which has a 16-carbon saturated chain. tandfonline.com Any deviation from this optimal length, either by shortening or lengthening the chain by even a single carbon, leads to a sharp decline in the catalytic efficiency of NAAA. tandfonline.com

The degree of saturation within the acyl chain also plays a critical role. NAAA preferentially hydrolyzes saturated and monounsaturated FAEs over polyunsaturated ones like anandamide (B1667382). tandfonline.com This substrate preference is consistent with the observation that in certain physiological and pathological conditions, such as brain ischemia, there are marked increases in NAEs with saturated or monounsaturated acyl chains, like those of palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1). nih.gov

Table 1: Effect of Acyl Chain Length on NAAA Catalytic Efficiency
N-AcylethanolamineAcyl Chain (Carbon:Double Bonds)Relative NAAA Activity (%)
N-tridecanoylethanolamine13:0Significantly lower than C16
N-myristoylethanolamine14:048%
N-pentadecanoylethanolamine15:0Significantly lower than C16
N-palmitoylethanolamine (PEA)16:0100%
N-heptadecanoylethanolamine17:0Significantly lower than C16
N-stearoylethanolamine (SEA)18:0~20%
N-oleoylethanolamine (OEA)18:1~20%
N-linoleoylethanolamine18:213%
Anandamide (AEA)20:48%

Significance of the Hydroxyethyl (B10761427) Head Group for Molecular Interactions

However, for other proteins that interact with NAEs, such as the anandamide transporter, the structure of the head group is more critical. nih.gov SAR studies on anandamide analogs have revealed that replacing the ethanolamine (B43304) head group with other moieties, such as a 4-hydroxybenzyl or a 3-pyridinyl group, can result in high-affinity ligands for the transporter. nih.gov This indicates that the structural requirements for ligand binding can differ significantly between different protein targets. nih.gov The hydroxyethyl head group's ability to participate in hydrogen bonding is a key feature influencing its interaction with the binding pockets of proteins. core.ac.uk

Design and Synthesis of Conformationally Restricted or Modified Analogs

To further probe the SAR of NAEs and to develop more stable or selective research tools, scientists have designed and synthesized a variety of modified analogs. A common strategy is to introduce conformational restrictions into the flexible acyl chain. dartmouth.edumontclair.edu This approach helps to lock the molecule into a specific three-dimensional shape, which can provide insights into the bioactive conformation when bound to a receptor or enzyme. dartmouth.edu Techniques such as introducing cyclic structures or chiral centers are employed to create these conformationally constrained mimetics. dartmouth.edu

Another avenue of analog development has focused on modifying the amide bond or the head group to create inhibitors of NAE-metabolizing enzymes. For example, compounds incorporating a β-lactone ring have been developed as potent inhibitors of NAAA. nih.gov In these inhibitors, the β-lactone moiety is the key pharmacophore responsible for the inhibitory activity. nih.gov The synthesis of such analogs often involves multi-step chemical reactions, starting from commercially available precursors like erucic acid and 2-aminoethanol for N-(2-hydroxyethyl)docos-13-enamide. chemsrc.comf1000research.commdpi.com

Table 2: Examples of Modified N-Acylethanolamine Analogs and Their Purpose
Analog TypeModificationResearch Purpose
Conformationally Restricted MimeticsIntroduction of cyclic structures (e.g., hydrindane) or chiral centers into the acyl chain. dartmouth.eduTo determine the bioactive conformation of the NAE at its target protein. dartmouth.edu
β-Lactone InhibitorsReplacement of the amide group with a β-lactone ring. nih.govTo potently and selectively inhibit NAAA for studying the effects of increased endogenous NAE levels. nih.gov
Head Group AnalogsReplacement of the ethanolamine with other groups (e.g., 4-hydroxybenzyl, 3-pyridinyl). nih.govTo probe the structural requirements of the binding pocket of transporters and receptors. nih.gov

Computational Approaches in SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

In conjunction with synthetic chemistry and biological testing, computational methods play a vital role in modern SAR studies. capes.gov.br Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. f1000research.commdpi.com This method allows researchers to visualize the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the NAE analog and the active site of an enzyme like NAAA. tandfonline.comtandfonline.com Such simulations can help to explain experimental findings, for instance, why NAAA has a preference for certain acyl chain lengths. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.govmdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. capes.gov.brnih.gov By analyzing a dataset of NAE analogs and their measured activities, a QSAR model can be developed to predict the activity of new, untested compounds. youtube.com This predictive capability can guide the design of more potent and selective NAE analogs, saving time and resources in the drug discovery and development process. youtube.com The development of a robust QSAR model requires careful consideration of the descriptors used to represent the chemical structure and rigorous validation to ensure its predictive power. youtube.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of N-(2-hydroxyethyl)docos-13-enamide and other NAEs due to its high sensitivity and selectivity. bsb-muenchen.dedaneshyari.com This technique couples the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow for NAE analysis, a lipid extract from a biological sample is first subjected to reverse-phase HPLC separation. escholarship.org This step separates the different lipid species based on their polarity. The eluent from the HPLC column is then introduced into the mass spectrometer.

For the quantification of NAEs, a scheduled multiple reaction monitoring (sMRM) approach is often employed. bsb-muenchen.deescholarship.org This method involves monitoring specific precursor-to-product ion transitions for each target analyte. For this compound, the precursor ion would be its protonated molecule [M+H]+, and specific fragment ions generated through collision-induced dissociation would be monitored as product ions. This high specificity allows for accurate quantification even in complex mixtures. The lower limit of detection for NAEs using this method can range from 0.1 to 1000 picograms. bsb-muenchen.dedaneshyari.com

Table 1: LC-MS/MS Parameters for N-Acylethanolamine Analysis

ParameterDescription
Chromatography Reverse-phase HPLC
Ionization Electrospray Ionization (ESI)
MS Mode Scheduled Multiple Reaction Monitoring (sMRM)
Precursor Ion [M+H]+
LOD 0.1 - 1000 pg
This table summarizes typical parameters used in LC-MS/MS for the analysis of N-acylethanolamines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling and Derivatization Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of lipids, including N-acylethanolamines. However, due to the low volatility of NAEs, a derivatization step is typically required prior to GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior.

A common derivatization method for amides is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. For this compound, both the hydroxyl and amide groups would be silylated. The resulting TMS derivative is more volatile and can be readily analyzed by GC-MS.

The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for its identification and quantification. For instance, the mass spectra of TMS derivatives of alkyl amides often show key ions at m/z 73, 116, 131, and 144. researchgate.net The Human Metabolome Database provides predicted GC-MS spectra for related compounds like 13-docosenamide, which can aid in the identification of unknown peaks in a sample. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. While MS techniques provide information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed insights into the connectivity of atoms within the molecule.

Both ¹H and ¹³C NMR spectroscopy would be employed for the characterization of this compound. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to each other. For instance, the protons of the ethyl group, the amide proton, and the protons around the double bond would all have distinct chemical shifts and coupling patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H stretching of the hydroxyl group, and the C=C stretching of the alkene group. The NIST Chemistry WebBook provides a gas-phase IR spectrum for the related compound (Z)-13-Docosenamide, which shows these characteristic peaks. nist.govnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The amide group and the carbon-carbon double bond in this compound are chromophores. While the double bond in an isolated alkene absorbs in the far UV region, the amide group exhibits a weak absorption band. The UV-Vis spectrum can be used to confirm the presence of these functional groups. researchgate.net

Lipidomics Strategies for Global Analysis of N-Acylethanolamines and Related Lipids

Lipidomics is the large-scale study of lipids in biological systems. bsb-muenchen.dedaneshyari.com It aims to identify and quantify the complete lipid profile, or "lipidome," of a cell, tissue, or organism. Global lipidomics strategies are crucial for understanding the complex interplay of different lipid species, including N-acylethanolamines and their precursors and metabolites. nih.govnih.gov

These strategies typically involve a combination of advanced separation techniques, such as UPLC or GC, with high-resolution mass spectrometry. This allows for the simultaneous analysis of a wide range of lipid classes. For example, a lipidomics study might simultaneously quantify various NAEs, their precursor N-acylphosphatidylethanolamines (NAPEs), and the fatty acids released upon NAE hydrolysis. nih.govnih.gov This comprehensive approach can provide valuable insights into the regulation of NAE metabolism and its role in various physiological and pathological processes. nih.govnih.gov

Application of Radiolabeling and Stable Isotope Tracers in Metabolic Studies

Radiolabeling and stable isotope tracers are powerful tools for investigating the metabolic fate of this compound in vivo. nih.govnih.gov These techniques involve introducing a labeled version of the molecule into a biological system and then tracking its conversion into various metabolites.

In radiolabeling studies, a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), is incorporated into the NAE molecule. nih.gov The distribution and metabolism of the radiolabeled compound can then be followed by detecting the radioactivity in different tissues and biochemical fractions. For example, studies with ¹⁴C-labeled N-docosahexaenoylethanolamine (synaptamide), a structurally similar NAE, have been used to investigate its brain uptake and metabolism. nih.gov

Stable isotope tracers, which use non-radioactive isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), offer a safer alternative for human studies. nih.gov The labeled compound is administered, and its metabolic products are identified and quantified by mass spectrometry, which can differentiate between the labeled and unlabeled molecules based on their mass difference. This approach allows for the detailed study of metabolic pathways, such as the hydrolysis of NAEs by fatty acid amide hydrolase (FAAH). nih.govnih.gov

Biological Distribution and Endogenous Levels in Experimental Models

Quantification of N-(2-hydroxyethyl)docos-13-enamide in Various Tissues and Biofluids of Laboratory Organisms

Detailed quantitative data for this compound, also known as N-erucoylethanolamine, in the tissues and biofluids of common laboratory models such as rats and mice, are not documented in publicly accessible research. While numerous studies have employed sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to profile NAEs in the brain, liver, adipose tissue, and plasma, these analyses have often focused on the more abundant saturated, monounsaturated, and polyunsaturated NAEs with shorter acyl chains.

The technical challenges associated with the detection and quantification of very long-chain NAEs, which are typically present at very low concentrations, may contribute to this data gap. Methodologies for the comprehensive analysis of the lipidome are continually evolving, and it is plausible that future studies employing more sensitive and targeted approaches will shed light on the endogenous levels of this compound.

At present, no data tables detailing the concentrations of this compound in picomoles per gram (pmol/g) or similar units for various tissues and biofluids of laboratory organisms have been published.

Modulation of Endogenous Levels under Controlled Experimental Conditions

The influence of experimental interventions, such as dietary modifications or pharmacological challenges, on the endogenous levels of this compound has not been specifically reported. Research on other NAEs has demonstrated that their tissue concentrations can be significantly altered by the dietary intake of precursor fatty acids. For instance, diets enriched with specific fatty acids can lead to corresponding changes in the levels of their respective NAEs. Given that this compound is derived from erucic acid (docos-13-enoic acid), it is conceivable that dietary supplementation with this fatty acid could modulate its endogenous production. However, experimental evidence to support this hypothesis is currently lacking.

Similarly, the impact of pharmacological agents on the levels of this specific NAE is unknown. Inhibitors of the primary NAE-degrading enzyme, fatty acid amide hydrolase (FAAH), have been shown to increase the tissue concentrations of several NAEs. Whether FAAH is a significant catabolic enzyme for this compound and if its inhibition would lead to an accumulation of this compound remains to be determined.

Tissue-Specific Accumulation and Turnover Rates

Information regarding the tissue-specific accumulation and turnover rates of this compound is not available. The accumulation of NAEs in different tissues is a reflection of the balance between their local synthesis and degradation. The enzymes responsible for the biosynthesis of NAEs, such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and their degradation, including FAAH and N-acylethanolamine-hydrolyzing acid amidase (NAAA), exhibit distinct tissue distribution patterns. This differential expression of metabolic enzymes contributes to the tissue-specific profiles of NAEs.

The turnover rate, which describes how quickly a molecule is synthesized and then degraded, is a crucial parameter for understanding the dynamics of signaling molecules. For NAEs, these rates can vary significantly, influencing the duration and intensity of their biological effects. To date, studies on the in vivo kinetics of this compound have not been conducted, leaving its metabolic stability and the factors that govern its clearance from tissues as open questions for future research.

Synthetic Strategies for N 2 Hydroxyethyl Docos 13 Enamide and Its Research Analogs

Chemical Synthesis Routes from Docosenoic Acid and Ethanolamine (B43304) Derivatives

The most direct and common method for synthesizing N-(2-hydroxyethyl)docos-13-enamide involves the condensation reaction between docosenoic acid (more specifically, its cis-isomer, erucic acid) and ethanolamine. cymitquimica.com This reaction is a classic example of N-acylation, forming an amide bond between the carboxyl group of the fatty acid and the amino group of ethanolamine.

The general reaction can be depicted as follows:

Docosenoic Acid + Ethanolamine → this compound + H₂O

While the specific conditions for the synthesis of this compound are not extensively detailed in publicly available literature, they can be inferred from standard amidation procedures and syntheses of similar N-acylethanolamines. Key aspects of this synthesis include:

Activation of the Carboxylic Acid: To facilitate the reaction, the carboxylic acid group of docosenoic acid is typically activated. This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, an ester, or by using coupling agents.

Reaction Conditions: The reaction is often carried out in an inert solvent. The choice of solvent depends on the specific reactants and activating agents used. The reaction temperature and time are optimized to ensure complete reaction and minimize side products.

Catalysts: While not always necessary, catalysts can be employed to increase the reaction rate and yield. For the synthesis of related secondary fatty acid amides, such as octadecyl erucamide, catalysts composed of solid strong acids like phosphomolybdic acid, silicotungstic acid, or phosphotungstic acid, along with metatitanic acid and chromatographic silica (B1680970) gel, have been utilized. google.com

Purification: After the reaction is complete, the product is typically purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and byproducts.

ReactantProductCatalyst/Reagents (Potential)
Docosenoic Acid (Erucic Acid)This compoundThionyl chloride, Oxalyl chloride (for acyl chloride formation); DCC, EDC (coupling agents)
Ethanolamine

Development of Stereoselective Synthetic Methodologies

The docos-13-enamide moiety of the target molecule contains a carbon-carbon double bond at position 13. This double bond can exist as either the cis (Z) or trans (E) isomer. The naturally occurring erucic acid is the cis isomer. nih.gov Therefore, the synthesis of the biologically relevant this compound typically starts from (Z)-docos-13-enoic acid (erucic acid) to yield the corresponding (Z)-amide.

While the synthesis starting from a stereochemically pure precursor is the most straightforward approach to obtain a specific isomer, the development of stereoselective synthetic methodologies could offer more flexibility. This could be particularly important if the biological activities of the cis and trans isomers are found to differ.

Key considerations for stereoselective synthesis would include:

Stereospecific Starting Materials: The use of highly pure (Z)- or (E)-docosenoic acid is the simplest way to ensure the stereochemical integrity of the final product.

Stereoselective Reactions: In cases where a mixture of isomers is used as the starting material, or if the double bond is introduced during the synthesis, stereoselective reactions such as the Wittig reaction or Horner-Wadsworth-Emmons reaction could be employed to favor the formation of one isomer over the other. The choice of reagents and reaction conditions in these methods can be tuned to achieve high stereoselectivity.

Purification of Isomers: If a mixture of isomers is produced, they can often be separated using chromatographic techniques such as high-performance liquid chromatography (HPLC), often on a silver resin column which can separate based on the degree of unsaturation and stereochemistry.

At present, there is limited specific information in the scientific literature regarding the development of novel stereoselective synthetic methodologies for this compound itself. However, the principles of stereoselective synthesis are well-established in organic chemistry and could be readily applied to this target molecule if required. youtube.comethz.ch

Preparation of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in biological research, allowing for the tracing of molecules within a biological system to study their metabolism, distribution, and mechanism of action. The preparation of isotopically labeled this compound would enable detailed investigation of its pharmacokinetics and metabolic fate.

Commonly used isotopes in this context include:

Deuterium (B1214612) (²H or D): Substitution of hydrogen atoms with deuterium can be used to create a heavier version of the molecule, which can be detected by mass spectrometry. Deuterated compounds are often used in metabolic studies to track the breakdown of the parent molecule.

Carbon-13 (¹³C): The incorporation of ¹³C atoms into the carbon backbone allows for tracing by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nitrogen-15 (¹⁵N): The nitrogen atom of the amide group can be replaced with ¹⁵N for similar tracing purposes.

The synthesis of isotopically labeled this compound would involve the use of a labeled precursor. For example:

Labeled Ethanolamine: Using isotopically labeled ethanolamine (e.g., ¹³C₂-ethanolamine or ¹⁵N-ethanolamine) in the condensation reaction with unlabeled docosenoic acid would introduce the label into the ethanolamine moiety of the final product.

Labeled Docosenoic Acid: Alternatively, a labeled version of docosenoic acid (e.g., containing ¹³C or ²H) could be synthesized and then reacted with unlabeled ethanolamine.

The choice of labeling position depends on the specific research question being addressed. For instance, to study the cleavage of the amide bond by enzymes like fatty acid amide hydrolase (FAAH), labeling the ethanolamine part would be informative. wikipedia.org

While specific protocols for the synthesis of isotopically labeled this compound are not readily found, the general principles of using labeled starting materials in the established synthetic routes would apply.

Synthesis of Novel Derivatives for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. The synthesis of novel derivatives of this compound is therefore a critical step in understanding its biological role and potentially developing analogs with improved properties. nih.gov

N-acylethanolamines (NAEs) as a class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anorexic effects, which are dependent on the nature of the fatty acyl group. nih.govnih.gov SAR studies on this compound would likely focus on modifications to both the fatty acyl chain and the ethanolamine headgroup.

Potential Modifications for SAR Studies:

Structural PartModification StrategyRationale
Docosenoyl Chain Variation of chain lengthTo investigate the influence of lipophilicity and chain length on receptor binding and enzyme interaction.
Introduction or removal of double bondsTo assess the importance of unsaturation for activity.
Modification of double bond position and geometry (cis/trans)To probe the spatial requirements of the binding pocket.
Introduction of functional groups (e.g., hydroxyl, keto)To explore new interactions with the target protein.
Ethanolamine Headgroup Modification of the hydroxyl group (e.g., etherification, esterification)To determine the role of the hydroxyl group in hydrogen bonding and overall polarity.
Extension or branching of the ethyl chainTo investigate the spatial tolerance of the binding site around the headgroup.
Replacement with other small polar groupsTo explore alternative interactions with the receptor or enzyme.

For example, a study on a series of N-(2-hydroxyethyl)amide derivatives with varying fatty acid chain lengths (decanamide, palmitamide, stearamide) revealed significant differences in their anticonvulsant activities, highlighting the importance of the acyl chain length in determining biological effect. nih.gov Similar systematic modifications to this compound would provide valuable insights into its SAR.

Theoretical and Computational Investigations of N 2 Hydroxyethyl Docos 13 Enamide

Molecular Dynamics Simulations of Compound-Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For N-(2-hydroxyethyl)docos-13-enamide, MD simulations are invaluable for understanding how it approaches, inserts into, and behaves within a cell membrane's lipid bilayer.

Detailed research findings indicate that the behavior of long-chain amides in a membrane environment is governed by the interplay of their hydrophobic and hydrophilic parts. The long C22 docosenamide chain is strongly hydrophobic, favoring insertion into the non-polar core of the lipid bilayer. Conversely, the N-hydroxyethyl headgroup is polar and capable of forming hydrogen bonds.

An MD simulation to study this interaction would typically involve building a model system containing a patch of a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC), solvating it with water molecules, and then introducing one or more molecules of this compound. The simulation, run over nanoseconds to microseconds, would track the trajectory of every atom based on a defined force field, such as CHARMM or AMBER. mdpi.com

Key findings from such simulations would focus on:

Insertion Dynamics: The timescale and pathway of the molecule inserting into the membrane.

Positional and Orientational Preference: The probable depth and orientation of the molecule within the bilayer. It is expected that the acyl chain would align with the lipid tails while the hydroxyethyl (B10761427) headgroup would anchor near the polar lipid headgroups at the water-membrane interface.

Effect on Membrane Properties: How the presence of the compound alters membrane fluidity, thickness, and lateral pressure profiles.

Hydrogen Bonding: The specific interactions between the compound's hydroxyl and amide groups and the phosphate (B84403) and glycerol (B35011) groups of the lipids or surrounding water molecules. nih.gov

The setup for a typical simulation is detailed in the interactive table below.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation

Parameter Description Example Value
System Composition The molecular components of the simulation box. 128 DPPC lipids, 10 this compound molecules, ~15,000 water molecules
Force Field The set of equations and parameters used to describe the potential energy of the system. CHARMM36m for lipids, CGenFF for the compound, TIP3P for water
Simulation Engine The software used to run the simulation. GROMACS or LAMMPS nih.gov
Ensemble The statistical-mechanical ensemble defining the thermodynamic conditions. NPT (constant Number of particles, Pressure, and Temperature)
Temperature The temperature at which the simulation is run. 310 K (to simulate physiological conditions)
Pressure The pressure at which the simulation is run. 1 bar

| Simulation Time | The total duration of the simulated event. | 500 nanoseconds |

Computational Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). walisongo.ac.id This method is crucial for identifying potential biological targets for this compound and understanding the structural basis of its activity.

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates a value, often representing the binding free energy, to estimate the strength of the interaction. walisongo.ac.id A lower score typically indicates a more favorable and stable interaction. walisongo.ac.id

Given its structural similarity to other N-acylethanolamines (NAEs), logical targets for docking studies include:

Fatty Acid Amide Hydrolase (FAAH): The primary catabolic enzyme for many NAEs. Docking would investigate whether this compound can fit into its active site and potentially act as a substrate or inhibitor.

Transient Receptor Potential (TRP) Channels: Receptors like TRPV1 are known to be modulated by NAEs. Docking could reveal potential binding sites and allosteric modulation mechanisms.

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are also known targets for related lipids.

The results of a hypothetical docking study are presented in the table below. The binding affinity scores illustrate how this compound might interact with different targets compared to a known native ligand.

Table 2: Hypothetical Docking Scores for this compound Against Potential Protein Targets

Target Protein (PDB ID) Native Ligand Native Ligand Score (kcal/mol) This compound Score (kcal/mol) Key Interacting Residues (Hypothesized)
FAAH (2WJ1) Oleamide -7.8 -9.2 Ser241, Ser217, Ile238
TRPV1 (3J5P) Capsaicin -10.1 -9.5 Tyr511, Ser512, Arg557

| PPARα (3VI8) | Oleic Acid | -8.5 | -8.9 | Tyr464, His440, Ser280 |

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanics (QM) provides a highly accurate description of a molecule's electronic structure, offering deep insights into its intrinsic properties and chemical reactivity. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within this compound. mdpi.com

These calculations can determine several key chemical descriptors:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, it would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the headgroup, indicating sites prone to electrophilic attack or hydrogen bond donation. The long acyl chain would show a neutral (green) potential. scirp.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Atomic Charges: QM calculations can assign partial charges to each atom, quantifying the polarity of bonds like the C=O, C-N, and O-H bonds in the headgroup.

The table below summarizes key quantum mechanical descriptors and their relevance.

Table 3: Key Quantum Mechanical Descriptors and Their Significance

Descriptor Definition Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the propensity to donate electrons; likely localized on the amide or double bond.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the propensity to accept electrons; likely localized around the carbonyl group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A measure of chemical reactivity and kinetic stability. researchgate.net
Ionization Potential The energy required to remove an electron (approximated by -EHOMO). Relates to the ease of oxidation of the molecule.
Electron Affinity The energy released when an electron is added (approximated by -ELUMO). Relates to the ease of reduction of the molecule. researchgate.net

| Global Electrophilicity (ω) | A measure of a molecule's ability to accept electrons. researchgate.net | Predicts how the molecule will behave in charge-transfer reactions. |

Bioinformatics and Cheminformatics Approaches for Pathway Analysis and Target Prediction

While docking focuses on specific targets, bioinformatics and cheminformatics approaches cast a wider net to predict potential biological functions and pathways for this compound.

Ligand-Based Target Prediction: This approach uses the principle that structurally similar molecules often have similar biological targets. The 2D or 3D structure of this compound is used as a query to search large databases (like ChEMBL) of compounds with known activities. This can generate a list of probable targets based on structural and chemical similarity to known bioactive molecules.

ADMET Prediction: Cheminformatics models can predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). For instance, models could predict the likelihood of this compound crossing the blood-brain barrier based on its size, polarity, and hydrogen bonding capacity, or identify potential sites of metabolic transformation (e.g., hydrolysis by FAAH, oxidation at the double bond).

The table below outlines how these approaches could be applied.

Table 4: Bioinformatics and Cheminformatics Strategies for Functional Prediction

Approach Method Objective Expected Outcome
Target Prediction 2D/3D Similarity Searching (e.g., Tanimoto coefficient) To identify proteins known to bind molecules structurally similar to the query compound. A ranked list of potential protein targets (e.g., GPCRs, enzymes, nuclear receptors).
Pathway Analysis Database Mapping (KEGG, Reactome) To understand the biological context of predicted targets. Identification of key signaling or metabolic pathways potentially modulated by the compound.
Metabolic Prediction In Silico Enzyme Site Modeling To identify likely sites of metabolic modification on the molecule. Prediction that the amide bond is a primary site for hydrolysis by amidases.

| Physicochemical Profiling | Property Calculation Algorithms (e.g., XLogP3 nih.gov) | To predict drug-like properties. | Calculation of lipophilicity (LogP), polar surface area, and other properties relevant to bioavailability. |


Future Directions and Emerging Research Avenues

Unexplored Biological Roles and Novel Signaling Pathways

While the roles of well-known N-acylethanolamines (NAEs) like anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA) are increasingly understood, the specific functions of N-(2-hydroxyethyl)docos-13-enamide and other long-chain NAEs remain largely uncharted territory. NAEs, a class of lipid mediators, are known to be involved in a wide array of physiological processes. nih.govnih.gov Their biological activities are diverse and depend on the specific fatty acyl group attached to the ethanolamine (B43304) backbone. nih.gov

For instance, N-arachidonoylethanolamine (anandamide) is a key endocannabinoid, while N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) exhibit anti-inflammatory and anorexic effects. nih.gov N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is implicated in neurogenesis. nih.gov The diverse functions of these molecules suggest that other NAEs, including this compound, may have unique and significant biological roles yet to be discovered.

A synthesized analog of a highly unsaturated fatty acid, N,N-bis(2-chloroethyl)docos-13-enamide, has been shown to reverse multidrug resistance in tongue cancer cells by inhibiting glutathione-S-transferases (GSTs). nih.gov This finding opens the door to investigating whether this compound possesses similar or other novel therapeutic properties. Future research will likely focus on identifying its specific protein targets and elucidating the signaling pathways it modulates.

Development of Advanced Research Tools (e.g., highly selective probes, enzyme inhibitors)

Advancing our understanding of this compound and other NAEs is critically dependent on the development of more sophisticated research tools. The analysis of these low-concentration lipid molecules in biological tissues presents a significant challenge. nih.gov Current methods, primarily mass spectrometry coupled with gas or high-performance liquid chromatography, are continuously being refined for better sensitivity and accuracy. nih.gov

A key area of development is the creation of highly selective probes and enzyme inhibitors. While inhibitors for fatty acid amide hydrolase (FAAH), a primary enzyme in NAE degradation, are well-established, there is a growing need for selective inhibitors of other enzymes in the NAE metabolic pathway, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net NAAA is a cysteine hydrolase that plays a crucial role in breaking down saturated and monounsaturated fatty acid ethanolamides like PEA and OEA. researchgate.net The development of potent and selective NAAA inhibitors would be invaluable for studying the specific roles of the NAEs it metabolizes and could hold therapeutic potential for pain and inflammation. nih.govresearchgate.netresearchgate.net

Integration with Multi-omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's function, researchers are turning to multi-omics approaches. By integrating data from genomics, proteomics, and metabolomics, scientists can build a more complete picture of how this compound and the broader NAE system operate within a biological context.

Genomics can identify genes involved in the synthesis, degradation, and signaling of NAEs. For example, whole-exome sequencing has already identified PLA2G4E as a risk gene for panic disorder, highlighting the potential for genomic data to link NAE metabolism to specific diseases. nih.gov

Proteomics provides insights into the proteins that interact with NAEs, including their receptors and metabolic enzymes. proteomicsdb.org Databases like ProteomicsDB are crucial resources for identifying and characterizing these proteins. proteomicsdb.org

Metabolomics allows for the quantification of this compound and other related metabolites in various biological samples. nih.gov This information is vital for understanding how the levels of these lipids change in response to different physiological or pathological conditions.

The integration of these multi-omics datasets has the potential to uncover novel dysregulated pathways and identify new therapeutic targets. researchgate.net This approach has already proven valuable in complex diseases like triple-negative breast cancer. researchgate.net

Comparative Biochemistry and Evolutionary Conservation of N-Acylethanolamine Systems

The study of N-acylethanolamine systems from a comparative and evolutionary perspective can provide profound insights into their fundamental biological importance. The endocannabinoid signaling system, of which NAEs are an integral part, is ancient, with components found in organisms from bacteria to humans. wikipedia.org

The presence of NAEs and their metabolic enzymes across a wide range of species, including invertebrates and plants, suggests a deep evolutionary conservation of their core functions. nih.govwikipedia.org For instance, NAE signaling has been shown to mediate the effects of diet on lifespan in the nematode Caenorhabditis elegans. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydroxyethyl)docos-13-enamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via amidation of erucic acid (cis-13-docosenoic acid) with 2-aminoethanol. Key steps include activation of the carboxylic acid using coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) to form an active ester intermediate. Characterization involves FTIR for amide bond confirmation (~1640 cm⁻¹ for C=O stretch), NMR (¹H and ¹³C) to verify the hydroxyethyl group (δ ~3.5 ppm for CH₂OH), and mass spectrometry for molecular weight validation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) or LC-MS/MS (multiple reaction monitoring) is preferred for quantification in complex samples like serum or tissue homogenates. Sample preparation often involves liquid-liquid extraction using chloroform:methanol (2:1), followed by derivatization with dansyl chloride to enhance detectability .

Q. How does the compound’s amphiphilic structure influence its solubility and aggregation behavior?

  • Methodological Answer : The unsaturated C13 chain and polar hydroxyethyl group confer surfactant-like properties. Critical micelle concentration (CMC) can be determined via surface tension measurements or pyrene fluorescence. Computational methods like density-functional theory (DFT) with B3LYP functionals predict aggregation energetics and solvent interactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with minimal by-products?

  • Methodological Answer : DFT-based transition-state analysis (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) identifies energy barriers for competing pathways. Solvent effects are modeled via the polarizable continuum model (PCM), while kinetic Monte Carlo simulations predict optimal temperature and stoichiometry to suppress side reactions like over-alkylation .

Q. What experimental strategies resolve contradictory findings in the compound’s hypolipidemic effects across animal models?

  • Methodological Answer : Systematic variation in experimental models (e.g., hyperlipidemic hamsters vs. mice) and dosages (10–100 mg/kg/day) is critical. Metabolomics (¹H NMR or LC-MS) tracks lipid-regulating pathways (e.g., PPAR-α activation), while RNA-seq identifies species-specific gene expression patterns. Confounding factors like diet composition must be standardized .

Q. How does this compound interact with lipid bilayers, and what biophysical assays validate these interactions?

  • Methodological Answer : Langmuir trough experiments measure changes in monolayer surface pressure, while fluorescence anisotropy using DPH probes assesses membrane fluidity. Molecular dynamics simulations (e.g., GROMACS) model insertion depth and hydrogen bonding with phospholipid headgroups. Cryo-EM can visualize structural perturbations in liposomes .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer : Large-scale reactions risk isomerization at the C13 double bond. Strategies include low-temperature catalysis (<50°C) with Pd/C or Raney nickel and in-line FTIR monitoring for real-time quality control. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-response data for this compound’s bioactivity?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits sigmoidal dose-response curves to calculate EC₅₀ values. Outliers are assessed via Grubbs’ test, while ANOVA with Tukey post-hoc tests compares efficacy across doses. Replicate variability must be reported as ±SEM .

Q. What protocols mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Implement QC/QA protocols:

  • Purity : Batch validation via GC-FID (purity >99%).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS tracking.
  • Bioactivity : Standardized in vitro assays (e.g., PPAR-γ binding) for each batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.